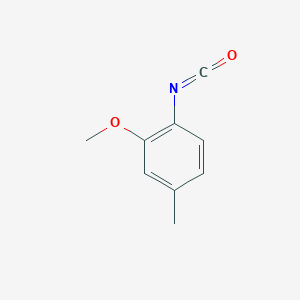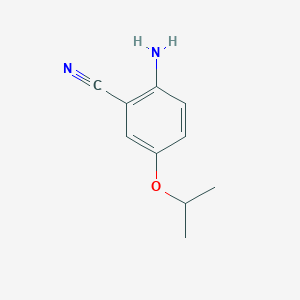
2-Chloro-4-(dimethylamino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(dimethylamino)phenol is an organic compound with the molecular formula C8H10ClNO It is a derivative of phenol, where the hydroxyl group is substituted with a chlorine atom at the second position and a dimethylamino group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(dimethylamino)phenol typically involves the chlorination of 4-(dimethylamino)phenol. One common method is the reaction of 4-(dimethylamino)phenol with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at a temperature range of 0-5°C to ensure selective chlorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and reactors ensures consistent quality and scalability of the compound.
化学反応の分析
Types of Reactions
2-Chloro-4-(dimethylamino)phenol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of different substituted phenols.
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are used.
Major Products Formed
Nucleophilic Substitution: Substituted phenols with different functional groups.
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
科学的研究の応用
2-Chloro-4-(dimethylamino)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-Chloro-4-(dimethylamino)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)phenol: Lacks the chlorine substitution, making it less reactive in certain nucleophilic substitution reactions.
2-Chloro-4-aminophenol: Similar structure but with an amino group instead of a dimethylamino group, leading to different chemical properties and reactivity.
2-Chloro-4-nitrophenol: Contains a nitro group, which significantly alters its chemical behavior and applications.
Uniqueness
2-Chloro-4-(dimethylamino)phenol is unique due to the presence of both chlorine and dimethylamino groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC名 |
2-chloro-4-(dimethylamino)phenol |
InChI |
InChI=1S/C8H10ClNO/c1-10(2)6-3-4-8(11)7(9)5-6/h3-5,11H,1-2H3 |
InChIキー |
ZZPMTAVLIIKLGD-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=C(C=C1)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


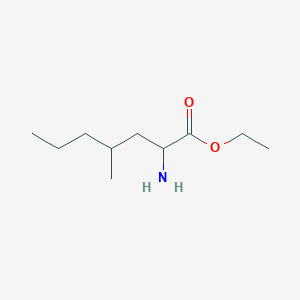
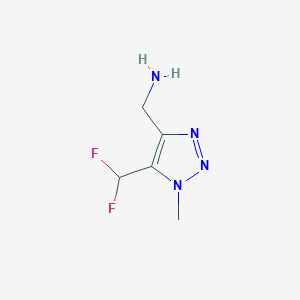

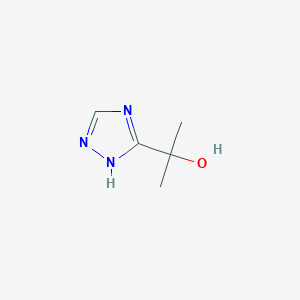


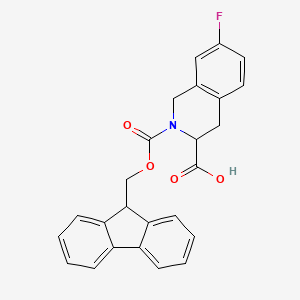


![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-YL-acetic acid](/img/structure/B13623084.png)

